2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

説明

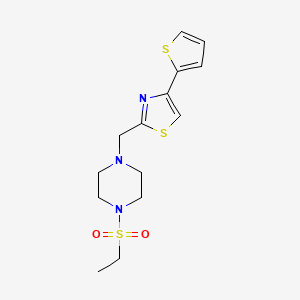

2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a piperazine moiety modified with an ethylsulfonyl group at position 2.

特性

IUPAC Name |

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S3/c1-2-22(18,19)17-7-5-16(6-8-17)10-14-15-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDXTKHQPNBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂S₂

- Molecular Weight : 298.42 g/mol

Structural Features

The compound features:

- A thiazole ring , which is known for its diverse biological activities.

- A piperazine moiety , contributing to its pharmacological profile.

- An ethylsulfonyl group , which enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been evaluated, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 32 µg/mL |

These values indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it demonstrated significant inhibition, suggesting potential applications in combating oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that modifications to the thiazole ring significantly affect antimicrobial potency. The ethylsulfonyl group was identified as a critical feature enhancing activity against resistant strains .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiazole derivatives. The study employed multiple assays to evaluate their effectiveness in scavenging free radicals. The findings suggested that the presence of the thiophene and thiazole rings contributed synergistically to the antioxidant activity, providing a basis for developing therapeutic agents targeting oxidative stress .

類似化合物との比較

Core Heterocyclic Features

The thiazole-thiophene scaffold is shared with several analogs. For example:

- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) contains a thiophene and piperazine but replaces the thiazole with a ketone-linked trifluoromethylphenyl group .

- Fig. 65 in describes a compound with a 4-fluorophenylpiperazine attached to a hydrazinyl-thiazole core, differing in the substitution pattern and linker groups .

Key Structural Differences :

Piperazine-Based Derivatives

Piperazine is a common motif in drug design. Comparisons include:

- Compounds C1–C7 (): Quinoline-piperazine derivatives with halogenated aryl groups (e.g., bromo, chloro, fluoro) at the piperazine’s carbonyl position. These lack the thiazole-thiophene core but share the piperazine’s role in modulating electronic properties .

- Compounds 6–9 (): Thiazole-acetamides with 4-hydroxypiperidin-1-yl substituents. These replace the ethylsulfonyl group with hydroxylated piperidine, reducing hydrophobicity .

Physicochemical Implications :

Thiazole Derivatives with Aryl Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。